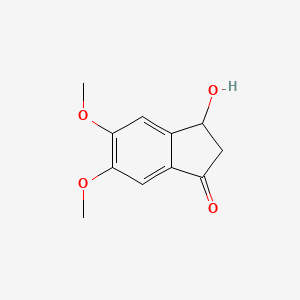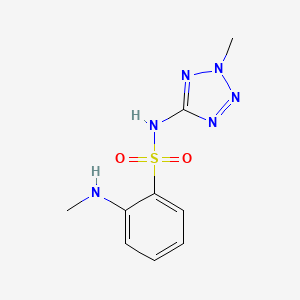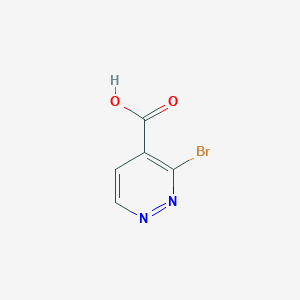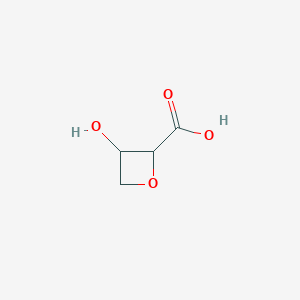
2-(2-Bromo-6-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluorobenzaldehyde with ethylene glycol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like N,N-dimethylacetamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-6-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-6-fluorophenyl)ethanal or 2-(2-Bromo-6-fluorophenyl)ethanoic acid.
Reduction: 2-(2-Bromo-6-fluorophenyl)ethane.
Substitution: 2-(2-Azido-6-fluorophenyl)ethan-1-ol or 2-(2-Cyano-6-fluorophenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-6-fluorophenyl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)ethan-1-ol
- 2-(3-Bromo-2-fluorophenyl)ethan-1-ol
- 2-(2-Bromo-6-nitrophenyl)ethan-1-ol
Uniqueness
2-(2-Bromo-6-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of various organic molecules .
Eigenschaften
Molekularformel |
C8H8BrFO |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
2-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
DZIAYQUNXYWRHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)



![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)

![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)

![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
